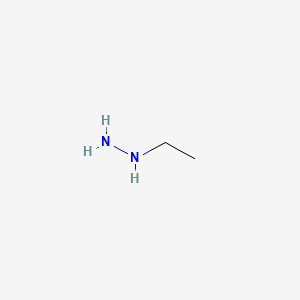

Ethylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c1-2-4-3/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRIKZCFRVTHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043831 | |

| Record name | Ethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-80-6 | |

| Record name | Ethylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384HN1Z5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylhydrazine: Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of ethylhydrazine, a reactive chemical intermediate used in various research and industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its toxicological profile.

Chemical and Physical Properties

This compound (CAS Number: 624-80-6) is a derivative of hydrazine (B178648).[1][2][3] It is often handled in the form of its more stable salts, such as the hydrochloride or oxalate (B1200264) salt. The key properties of this compound and its common salt forms are summarized below.

| Property | This compound | This compound Hydrochloride | This compound Oxalate |

| CAS Number | 624-80-6[1][2][3] | 18413-14-4[4][5] | 6629-60-3[6] |

| Molecular Formula | C₂H₈N₂[1][2][3] | C₂H₉ClN₂[4] | C₂H₈N₂ · C₂H₂O₄[6] |

| Molecular Weight | 60.10 g/mol [1][2] | 96.56 g/mol [4] | 150.13 g/mol [6] |

| Appearance | Flammable liquid[7] | Solid[5] | Crystalline solid[8] |

| Boiling Point | 100 °C (at 744 Torr)[1] | Not available | Not applicable |

| Melting Point | 110-120 °C[1] | Not available | 170-173 °C (decomposes)[6][8] |

| Density | 0.811 ± 0.06 g/cm³ (at 20°C)[1] | Not available | Not available |

| Flash Point | 15.7 ± 22.3 °C[1] | Not applicable | Not applicable |

| pKa | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Experimental Protocols

This compound is a versatile reagent used in the synthesis of various heterocyclic compounds, such as pyrazoles and indazoles, which are important scaffolds in medicinal chemistry.[4]

Synthesis of this compound Derivatives

Several methods for the synthesis of this compound and its salts have been reported. Below are summaries of common laboratory-scale procedures.

Method 1: Synthesis of this compound Dihydrochloride (B599025) from Acetylhydrazine [9]

This method involves the ethylation of acetylhydrazine followed by the removal of the acetyl protecting group.

-

Step 1: Synthesis of N-acetyl-N'-ethylhydrazine. Acetylhydrazine, a base, and a catalyst are dissolved in an organic solvent and cooled to 0°C. Bromoethane is added dropwise. After the addition is complete, the mixture is warmed to 20°C and stirred for 12 hours. The solvent is then removed by filtration and evaporation to yield N-acetyl-N'-ethylhydrazine.

-

Step 2: Deprotection. The N-acetyl-N'-ethylhydrazine is treated with hydrochloric acid under strong acidic conditions to remove the acetyl group, yielding this compound dihydrochloride. The product structure can be confirmed by ¹H NMR and single-crystal X-ray diffraction.

Method 2: Synthesis of 1,2-Dialkylhydrazines by Reduction of Azines [10]

This general method can be adapted for this compound synthesis by reducing the corresponding azine.

-

Step 1: Preparation of the Aldazine (B74668). The required aldazine (in this case, ethylideneazine) is prepared by condensing freshly distilled acetaldehyde (B116499) with aqueous hydrazine.

-

Step 2: Reduction. The azine is reduced using a suitable reducing agent, such as lithium aluminum hydride, in an appropriate solvent. This method is reported to give good yields of the corresponding 1,2-dialkylhydrazine.

A logical workflow for a typical synthesis and purification process is illustrated below.

Analytical Methods

The analysis of hydrazine and its derivatives in various matrices often requires specialized techniques due to their reactivity and polarity. Common analytical methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[11][12]

General Procedure for Analysis in Biological Samples: [11]

Analysis in biological matrices like urine or plasma typically involves sample preparation to remove interferences, followed by derivatization to improve chromatographic performance and detectability.

-

Step 1: Sample Preparation. Proteins are precipitated from the sample using an acid (e.g., hydrochloric or trichloroacetic acid). Lipids and other interfering substances are removed by liquid-liquid extraction (e.g., with methylene (B1212753) chloride).

-

Step 2: Derivatization. The hydrazine in the aqueous fraction is reacted with a derivatizing agent. Common agents include p-dimethylaminobenzaldehyde, benzaldehyde, or pentafluorobenzaldehyde.[11][13] This reaction forms a stable, less polar derivative (a hydrazone) that is more amenable to chromatographic analysis.

-

Step 3: Extraction of Derivative. The formed derivative is extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

-

Step 4: Analysis. The extract is then analyzed by GC or HPLC. A nitrogen-phosphorus detector (NPD) is selective for nitrogen-containing compounds, while an electrochemical detector (ED) can also be used with HPLC.[12] For unequivocal identification, GC-MS is employed.[11]

The workflow for a typical analytical protocol is visualized below.

Toxicology and Safety

This compound and other hydrazines are toxic compounds that require careful handling. They are classified as suspected carcinogens and can cause harm through inhalation, ingestion, or skin contact.[5][7]

Health Effects:

-

Acute Exposure: Can lead to irritation of the respiratory tract, skin, and eyes.[5] Systemic effects may include central nervous system depression, seizures, and damage to the liver and kidneys.[14][15] Inhalation exposure can cause delayed pulmonary edema.[14]

-

Chronic Exposure: Long-term exposure to hydrazines is associated with an increased risk of cancer.[15]

-

Mechanism: Hydrazines are reactive nucleophiles and reducing agents. Their toxicity is thought to be related to their ability to generate free radicals, inhibit enzymes (particularly those containing pyridoxal (B1214274) phosphate), and damage DNA.

Due to the significant hazards, all work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[5] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.[5][7]

Applications in Research and Development

Despite its toxicity, this compound is a valuable reagent in organic synthesis and medicinal chemistry.[4]

-

Pharmaceutical Synthesis: It is a key building block for synthesizing pyrazole (B372694) and pyrazolopyrimidine cores.[4] These heterocyclic structures are found in many biologically active compounds, including potent and selective inhibitors of enzymes like the mammalian target of rapamycin (B549165) (mTOR).[4]

-

Biochemical Probes: this compound has been used in biochemical studies, for example, to investigate enzyme mechanisms, such as the inactivation of horseradish peroxidase.[4]

-

Chemical Synthesis: It serves as a precursor for creating various organic molecules, including 1-aminopyrroles and substituted indazoles.[4]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C2H8N2 | CID 29062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 624-80-6 [chemicalbook.com]

- 4. 1-Ethylhydrazine hydrochloride | [frontierspecialtychemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 乙肼 草酸酯 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. エチルヒドラジン シュウ酸塩 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimthis compound, and 1,2-Dimthis compound in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. osha.gov [osha.gov]

- 14. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdsearchlight.com [mdsearchlight.com]

An In-depth Technical Guide to Ethylhydrazine: Chemical Structure and Properties

This technical guide provides a comprehensive overview of ethylhydrazine, a significant chemical compound utilized in various research and development applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and synthesis methodologies.

Chemical Structure and IUPAC Nomenclature

This compound is a derivative of hydrazine (B178648) where one of the hydrogen atoms is substituted with an ethyl group. Its chemical structure is fundamental to its reactivity and function in chemical syntheses.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] Its chemical formula is C2H8N2.[1][3][4] Other identifiers for this compound include 1-Ethylhydrazine and N-Ethylhydrazine.[3][4] The canonical SMILES representation of this compound is CCNN.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a comparative overview of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Weight | 60.10 g/mol | [1][2] |

| Molecular Formula | C2H8N2 | [1][2][3][4] |

| Boiling Point | 100°C (at 744 Torr) | [1] |

| Melting Point | 110-120°C (for oxalate (B1200264) salt) | [1] |

| Density | 0.811 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [1] |

| CAS Number | 624-80-6 | [2][3][4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 38.1 Ų | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound derivatives, such as its dihydrochloride (B599025) salt, is a critical process for its application in further chemical reactions. A novel method for synthesizing this compound dihydrochloride has been developed, offering high yields and utilizing readily available starting materials.[5]

Objective: To synthesize this compound dihydrochloride from acetylhydrazine and bromoethane.

Methodology:

This synthesis protocol is a two-step process:

-

Synthesis of N-acetyl-N'-ethylhydrazine:

-

In a suitable organic solvent, acetylhydrazine is combined with a base and a copper-based catalyst at 0°C.

-

Bromoethane is added dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, the reaction is allowed to warm to 20°C and stirred for 12 hours.

-

The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield N-acetyl-N'-ethylhydrazine.[5]

-

-

Hydrolysis of N-acetyl-N'-ethylhydrazine to this compound Dihydrochloride:

-

The N-acetyl-N'-ethylhydrazine is dissolved in a solvent such as methanol (B129727) at 20°C.

-

Concentrated hydrochloric acid is added dropwise.

-

The mixture is then heated to 60°C and stirred for 4 hours to facilitate the removal of the acetyl group.

-

Finally, the solvent is evaporated under reduced pressure to obtain the this compound dihydrochloride product.[5]

-

This method provides an efficient and scalable route for the production of this compound salts, which are often more stable and easier to handle than the free base.

Logical Relationships and Visualizations

To illustrate the relationship between the chemical structure and its IUPAC name, a diagram is provided below. This visualization deconstructs the name "this compound" and maps its components to the corresponding structural fragments of the molecule.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C2H8N2 | CID 29062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrazine, ethyl- [webbook.nist.gov]

- 4. Hydrazine, ethyl- [webbook.nist.gov]

- 5. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethylhydrazine Hydrochloride

Ethylhydrazine and its salts are important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For instance, it is a key precursor for 1-ethyl-5-hydroxypyrazole, which is used in the manufacturing of herbicides and potential treatments for diabetes.[1] This document provides a detailed technical overview of selected synthetic routes for this compound hydrochloride, intended for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

Several methods for the synthesis of this compound hydrochloride have been reported, each with distinct advantages and disadvantages concerning starting materials, reaction conditions, yield, and scalability. A comparative summary of some notable methods is presented below.

| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Suitability for Industrial Production | Reference |

| From Acetylhydrazine | Acetylhydrazine, Bromoethane (B45996) | Catalyst, Base, Hydrochloric Acid | Not explicitly stated, but described as suitable for industrial production | High (cheap raw materials) | [1] |

| Fischer Synthesis | N,N'-diethylurea | Sodium Nitrite (B80452), Zinc, Hydrochloric Acid | 67% from N,N'-diethylurea | Moderate | [2] |

| From tert-Butoxycarbonyl-hydrazine | tert-Butoxycarbonylhydrazine, Acetaldehyde | Lithium aluminum hydride, Hydrochloric Acid | Not explicitly stated | Low (expensive reagents) | [1] |

| From Anhydrous Hydrazine (B178648) | Anhydrous Hydrazine, Ethyl Sulfate | Potassium Hydroxide (B78521) | 32% | Low (low yield) | [1] |

| From Ethylamine | Ethylamine, Chloramine | - | 40-68% | Low (hazardous reagents) | [1] |

| From Grignard Reagent | Grignard Reagent, Nitrous Oxide | Hydrochloric Acid | 63% | Low (expensive and hazardous reagents) | [1] |

Detailed Experimental Protocols

This guide details two prominent methods for the synthesis of this compound hydrochloride: a modern approach starting from acetylhydrazine and the classic Fischer synthesis.

Method 1: Synthesis from Acetylhydrazine and Bromoethane

This method presents a novel and efficient route to this compound dihydrochloride (B599025), which is readily converted to the monohydrochloride salt. The process is divided into two main steps: the formation of N-acetyl-N'-ethylhydrazine and its subsequent hydrolysis.[1]

Experimental Protocol:

Step 1: Preparation of N-acetyl-N'-ethylhydrazine [1]

-

To a reaction vessel containing an organic solvent (e.g., acetonitrile, dioxane, tetrahydrofuran, or N,N-dimethylformamide), add acetylhydrazine, a base (e.g., triethylamine, sodium acetate (B1210297), or potassium dihydrogen phosphate), and a catalyst at 0°C.

-

Add bromoethane dropwise to the mixture.

-

After the addition is complete, raise the temperature to 20°C and stir for 12 hours.

-

Filter the reaction mixture and evaporate the solvent to obtain N-acetyl-N'-ethylhydrazine.

Step 2: Preparation of this compound Dihydrochloride [1]

-

Dissolve the N-acetyl-N'-ethylhydrazine obtained in the previous step in a suitable solvent at 20°C.

-

Add concentrated hydrochloric acid dropwise.

-

After the addition is complete, heat the mixture to 60°C and stir for 4 hours.

-

Evaporate the solvent to yield this compound dihydrochloride.

Quantitative Data:

| Parameter | Value |

| Molar ratio of acetylhydrazine to base to bromoethane | 1 : 1-1.5 : 2-4 |

| Molar ratio of acetylhydrazine to catalyst | 1 : 0.01-0.05 |

| Volume-mass ratio of organic solvent to acetylhydrazine | 5 ml : 1 g |

Reaction Workflow Diagram:

Method 2: The Fischer Synthesis Revisited

This classic route, originally developed by Emil Fischer, involves the nitrosation of N,N'-diethylurea, followed by reduction with zinc dust and subsequent hydrolysis to yield this compound.[2]

Experimental Protocol:

Step 1: N-Nitroso-N,N'-diethylurea [2]

-

In a 1-liter three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, place 100 g (0.86 mole) of N,N'-diethylurea and 300 ml of ether.

-

Slowly add 83 ml (1.0 mole) of concentrated hydrochloric acid with stirring and cooling to maintain the temperature below 25°C.

-

Add a slurry of 70 g (1.0 mole) of sodium nitrite in 70 ml of water from the funnel over two hours, maintaining the temperature at 20-25°C with stirring and cooling.

-

After the addition, continue stirring for one hour.

-

Separate the ether layer and extract the aqueous layer with two 40-ml portions of ether.

-

Combine the ethereal solutions, wash with three 20-ml portions of cold saturated sodium chloride solution, and dry overnight with anhydrous magnesium sulfate.

-

Remove the ether by distillation under reduced pressure at room temperature to obtain N-nitroso-N,N'-diethylurea as an orange-red oil.

Step 2: 2,4-Diethylsemicarbazide Hydrochloride [2]

-

In a 2-liter three-necked flask, place 400 g of zinc dust and 400 ml of water.

-

Add a solution of 131 g of N-nitroso-N,N'-diethylurea in 400 ml of glacial acetic acid dropwise with vigorous stirring over 2.5 hours, maintaining the temperature at 10-15°C.

-

Stir for an additional hour at room temperature.

-

Filter the zinc acetate and wash the cake with 400 ml of water.

-

Combine the filtrate and washings, and add 125 ml of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 2.5 hours.

-

Cool, add another 100 ml of concentrated hydrochloric acid, and cool thoroughly in an ice bath to induce crystallization.

-

Collect the crystals by filtration. Concentrate the filtrate to obtain further crops of the product.

Step 3: this compound [2]

-

Prepare a solution of 80 g of sodium hydroxide in 50 ml of water in a 250-ml distilling flask and cool it in an ice-water bath.

-

Add 77 g of the recrystallized 2,4-diethylsemicarbazide hydrochloride in small portions with good mixing and cooling over 1.5 hours.

-

Distill the mixture. Collect about 50 ml of an azeotrope with water, distilling at 105-108°C. This distillate contains the this compound.

Quantitative Data:

| Reactant/Product | Amount | Moles |

| N,N'-diethylurea | 100 g | 0.86 |

| Sodium Nitrite | 70 g | 1.0 |

| Concentrated HCl (Step 1) | 83 ml | 1.0 |

| N-Nitroso-N,N'-diethylurea | 131 g (crude) | ~0.9 |

| Zinc Dust | 400 g | - |

| Glacial Acetic Acid | 400 ml | - |

| 2,4-Diethylsemicarbazide HCl | 106 g (total crude) | - |

| Sodium Hydroxide | 80 g | - |

| This compound (in azeotrope) | 30-35 g | - |

| Overall Yield | 67% from N,N'-diethylurea |

Synthesis Pathway Diagram:

Physicochemical Properties of this compound Salts

| Property | This compound Monohydrochloride | This compound Dihydrochloride |

| CAS Number | 18413-14-4[3][4] | 49540-34-3[5][6] |

| Molecular Formula | C₂H₉ClN₂[4] | C₂H₁₀Cl₂N₂[5][6] |

| Molecular Weight | 96.56 g/mol [3][4] | 133.02 g/mol [5][6] |

| Appearance | Pale yellow solid[3] | - |

| Solubility | Soluble in water[3] | - |

| Storage | Store at 2-8°C under dry conditions[4] | Store at 4°C under nitrogen[6] |

This guide provides a comprehensive overview of the synthesis of this compound hydrochloride, offering detailed protocols and comparative data to aid researchers in their synthetic endeavors. The choice of a particular synthetic route will depend on factors such as the desired scale, cost of reagents, and available equipment.

References

- 1. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CAS 18413-14-4: Hydrazine, ethyl-, monohydrochloride [cymitquimica.com]

- 4. 1-Ethylhydrazine hydrochloride | [frontierspecialtychemicals.com]

- 5. This compound dihydrochloride | C2H10Cl2N2 | CID 12198108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

Ethylhydrazine oxalate physical and chemical data

An In-depth Technical Guide to Ethylhydrazine Oxalate (B1200264)

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound oxalate, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data, plausible experimental methodologies, and a logical workflow diagram for its synthesis and characterization.

Physical and Chemical Properties

This compound oxalate is an organic salt with the CAS Registry Number 6629-60-3.[1][2][3] It is also known by its synonym, this compound ethanedioate.[4] This compound serves as a valuable reagent in organic synthesis.

Summary of Physical and Chemical Data

The key physical and chemical properties of this compound oxalate are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 6629-60-3 | [1][2][3] |

| Molecular Formula | C₂H₈N₂·C₂H₂O₄ (or C₄H₁₀N₂O₄) | [1][2] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 170-173 °C (with decomposition) | [4][5][6][7] |

| Boiling Point | 365.1 °C at 760 mmHg | [7] |

| Purity | Typically ≥95% or ≥96.0% | [4][5][8] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [5][6] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound oxalate. While full spectral data is often proprietary, the following provides an overview of available information.

| Spectral Data Type | Information |

| ¹H NMR | Spectral data for this compound oxalate is available in chemical databases, which can be used to confirm the presence of the ethyl and hydrazine (B178648) protons.[1][9] |

| FTIR | The infrared spectrum would be expected to show characteristic peaks for the oxalate C=O and C-O stretches, as well as N-H and C-H vibrations of the this compound cation. |

| Mass Spectrometry | Mass spectral data (GC-MS) for the parent compound, this compound, is available and can be used as a reference.[10][11][12] |

Safety and Handling

This compound oxalate is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

-

Pictograms: GHS07 (Harmful), GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)[7]

-

Hazard Statements: Harmful if swallowed or in contact with skin, may cause an allergic skin reaction, may cause cancer, and is toxic to aquatic life with long-lasting effects.[13]

-

Precautionary Statements: Obtain special instructions before use, avoid release to the environment, and wear protective gloves/protective clothing.[13]

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.[13]

Experimental Protocols

Synthesis of this compound Oxalate

The synthesis of this compound oxalate can be logically approached by the neutralization of this compound with oxalic acid. A related procedure for the synthesis of dihydrazinium oxalate from hydrazine hydrate (B1144303) and oxalic acid suggests a straightforward acid-base reaction.[14][15]

Materials:

-

This compound

-

Oxalic acid dihydrate

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve a specific molar equivalent of oxalic acid dihydrate in a minimal amount of warm ethanol.

-

In a separate flask, dissolve one molar equivalent of this compound in ethanol.

-

Slowly add the this compound solution to the oxalic acid solution with constant stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.

-

Upon mixing, a white precipitate of this compound oxalate should form.

-

Continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and facilitate drying.

-

Dry the purified this compound oxalate under vacuum to a constant weight.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound oxalate, a combination of analytical techniques should be employed.

1. Melting Point Determination:

-

Measure the melting point of the synthesized product using a calibrated melting point apparatus.

-

Compare the observed melting point range with the literature value (170-173 °C). A sharp melting point close to the literature value is indicative of high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the product in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum should show signals corresponding to the ethyl group (a triplet and a quartet) and exchangeable protons of the hydrazinium (B103819) and oxalate moieties.

-

The ¹³C NMR spectrum should display peaks for the two carbons of the ethyl group and the carboxylate carbon of the oxalate.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain an FTIR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).

-

Identify characteristic absorption bands for the N-H stretches (hydrazinium), C-H stretches (ethyl group), and the strong carbonyl (C=O) and C-O stretches of the oxalate anion.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound oxalate.

References

- 1. Hydrazine, ethyl-, ethanedioate (1:1) | C4H10N2O4 | CID 96181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. 乙肼 草酸酯 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound oxalate | 6629-60-3 [sigmaaldrich.com]

- 6. 6629-60-3 CAS MSDS (ETHYL HYDRAZINE OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound oxalate | CAS#:6629-60-3 | Chemsrc [chemsrc.com]

- 8. Sigma Aldrich this compound oxalate 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. This compound(18413-14-4) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | C2H8N2 | CID 29062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound oxalate MSDS CasNo.6629-60-3 [m.lookchem.com]

- 14. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 15. scielo.org.za [scielo.org.za]

Ethylhydrazine: A Technical Guide to Commercial Availability, Quality Control, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrazine (CAS RN: 624-80-6) is a versatile reagent and building block in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its utility primarily stems from its bifunctional nature as a nucleophile, enabling the construction of various heterocyclic scaffolds. This technical guide provides an in-depth overview of the commercial availability of this compound, its different forms, typical quality specifications, and detailed protocols for its application in the synthesis of key pharmaceutical intermediates.

Commercial Availability and Forms

This compound is commercially available from a range of chemical suppliers, primarily in the form of its more stable salts: this compound oxalate (B1200264) (CAS RN: 6629-60-3) and this compound hydrochloride (CAS RN: 18413-14-4). The free base is a liquid and is less commonly offered due to its higher reactivity and potential instability. The salt forms are typically white to off-white crystalline solids, offering improved handling and storage characteristics.

Major Suppliers and Indicative Pricing

The following table summarizes prominent suppliers of this compound and its salts, along with typical purities and publicly available pricing. It is important to note that prices are subject to change and depend on the quantity, purity, and supplier. For bulk quantities, direct inquiries with the manufacturers are recommended.

| Supplier | Product Name | CAS RN | Purity | Pack Size | Indicative Price (USD) |

| Sigma-Aldrich (Merck) | This compound oxalate | 6629-60-3 | ≥96.0% (T) | 5 g | $72.06[1] |

| 25 g | $215.00[2] | ||||

| Alfa Chemistry | This compound | 624-80-6 | - | Inquiry | -[3] |

| Anax Laboratories | This compound | 624-80-6 | >98% | Inquiry | - |

| Apollo Scientific | This compound hydrochloride | 18413-14-4 | - | Inquiry | - |

| BLD Pharm | This compound hydrochloride | 18413-14-4 | - | Inquiry | -[4] |

| ChemScene | This compound oxalate | 6629-60-3 | ≥97% | 5 g | -[5] |

| CP Lab Safety | This compound oxalate | 6629-60-3 | min 95% | 100 g | $1,507.49[6] |

| Frontier Specialty Chemicals | 1-Ethylhydrazine hydrochloride | 18413-14-4 | >95% | 1 g | $23.00[7] |

| 5 g | $82.00[7] | ||||

| MolPort | This compound | 624-80-6 | >95% | 1 mg | $39.00 (+ shipping)[6] |

| Parchem | This compound oxalate | 6629-60-3 | - | Inquiry | -[8] |

| Santa Cruz Biotechnology | This compound oxalate | 6629-60-3 | - | Inquiry | -[9] |

Choice of this compound Form

The choice between the free base, oxalate salt, or hydrochloride salt often depends on the specific reaction conditions.

-

This compound Oxalate: The oxalate salt is a common and stable form. It can often be used directly in reactions where an acidic catalyst is tolerated or beneficial. The oxalate can be neutralized in situ with a suitable base to liberate the free this compound.

-

This compound Hydrochloride: Similar to the oxalate salt, the hydrochloride salt provides stability for storage. It is used in reactions where the presence of chloride ions is not detrimental.

-

This compound (Free Base): The free base is used when strictly non-acidic conditions are required. It is typically generated in situ from one of its salts immediately before use.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for reproducible and successful synthetic outcomes. The primary analytical techniques for quality control include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and identify any organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing the volatile free base. It can be used to determine purity and identify trace volatile impurities. For less volatile salt forms, derivatization may be necessary. A generic approach for the determination of related hydrazine (B178648) impurities in active pharmaceutical ingredients (APIs) involves derivatization followed by GC-MS analysis.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment, especially for the salt forms. A common method for analyzing hydrazines involves derivatization to form a UV-active compound, which can then be quantified. For instance, derivatization with p-dimethylaminobenzaldehyde or benzaldehyde (B42025) can be employed.[11][12]

-

Titration: Acid-base titration can be used to determine the assay of the this compound salts.

A common impurity in this compound oxalate is unreacted hydrazine.[13] Standard quality control procedures should include assays for the presence of this impurity.

Experimental Protocols for Synthetic Applications

This compound is a key building block for the synthesis of pyrazole (B372694) and pyrazolopyrimidine ring systems, which are prevalent in many kinase inhibitors and other medicinally important compounds.[14][15][16]

General Synthesis of 1-Ethyl-3,5-disubstituted Pyrazoles

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods for preparing pyrazoles from hydrazines.[17] This involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[7][12][18]

Reaction Scheme:

References

- 1. ias.ac.in [ias.ac.in]

- 2. 1-Ethylhydrazine hydrochloride | [frontierspecialtychemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. soci.org [soci.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

Ethylhydrazine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethylhydrazine has emerged as a crucial nucleophilic building block in organic synthesis, prized for its utility in constructing a variety of nitrogen-containing heterocyclic scaffolds. These scaffolds are central to the development of new pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of this compound's properties, core reactivity, and its application in key synthetic transformations, complete with detailed experimental protocols and workflow visualizations.

Physicochemical Properties and Safe Handling

This compound is a reactive chemical typically supplied and handled as a more stable salt, such as the hydrochloride or oxalate (B1200264) salt.[1] It is a toxic and potentially carcinogenic compound, necessitating stringent safety protocols.[2][3]

Table 1: Physicochemical and Safety Data for this compound and its Salts

| Property | This compound (Base) | This compound hydrochloride | This compound oxalate |

| CAS Number | 624-80-6 | 18413-14-4 | 6629-60-3 |

| Molecular Formula | C₂H₈N₂ | C₂H₉ClN₂ | C₄H₁₀N₂O₄ |

| Molecular Weight | 60.10 g/mol | 96.56 g/mol | 150.13 g/mol |

| Appearance | Colorless liquid | White crystalline solid | White solid |

| Boiling Point | 100°C @ 744 Torr[4] | - | - |

| Key Hazards | Toxic, Carcinogenic (Suspected), Skin Sensitizer.[3][5] | Harmful if swallowed/inhaled/in contact with skin.[3] | Harmful if swallowed/in contact with skin, Carcinogenic, Skin Sensitizer.[5] |

| Storage Conditions | - | Store at 2-8°C under dry conditions.[1] | Store in a cool, dry, well-ventilated place.[5] |

Table 2: Recommended Safety and Handling Procedures

| Precaution Category | Recommended Action |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. Use a dust mask or respirator when handling solid forms.[3][6] |

| Engineering Controls | All manipulations should be performed in a well-ventilated chemical fume hood.[6] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Avoid formation of dust and aerosols.[5][6] Wash hands thoroughly after handling.[3] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated area. Store away from incompatible materials such as oxidizing agents.[5][6] |

| Spill & Disposal | For spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal as hazardous waste.[6] Follow local regulations for chemical waste disposal.[5] |

Core Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound is primarily derived from the nucleophilicity of its amino groups. Its reaction with electrophilic partners, particularly carbonyl compounds, serves as the foundation for constructing larger, more complex molecules.

The condensation of this compound with aldehydes or ketones is a fundamental reaction that forms an ethylhydrazone. This reaction typically proceeds under mild, often acidic, conditions and is the initial step in many significant synthetic sequences, such as the Fischer indole (B1671886) synthesis.[7][8][9] The formation of the stable C=N bond is a high-yield process.[10]

References

- 1. 1-Ethylhydrazine hydrochloride | [frontierspecialtychemicals.com]

- 2. CAS 18413-14-4: Hydrazine, ethyl-, monohydrochloride [cymitquimica.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound oxalate MSDS CasNo.6629-60-3 [lookchem.com]

- 6. nj.gov [nj.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Genesis of a Propellant: An In-depth Technical Guide to the Discovery and History of Alkylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylhydrazines, a class of organic compounds derived from hydrazine (B178648), represent a fascinating intersection of industrial chemistry, aerospace engineering, and pharmacology. From their initial synthesis in the late 19th century to their critical role in the Space Race and their complex applications in medicine, the history of alkylhydrazines is a story of scientific innovation driven by diverse needs. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of key alkylhydrazines, with a focus on Monomethylhydrazine (MMH) and Unsymmetrical Dimthis compound (UDMH). It details seminal experimental protocols, presents key quantitative data, and illustrates the underlying chemical and biological pathways, offering a valuable resource for professionals in research and development.

Early Discoveries: The Birth of Hydrazine Chemistry

The story of alkylhydrazines begins with the isolation of their parent compound. In 1875, the renowned German chemist Emil Fischer was the first to synthesize a hydrazine derivative, phenylhydrazine, by reducing a diazonium salt.[1][2][3] This discovery laid the groundwork for a new field of nitrogen chemistry.[1] However, it was not until 1887 that Theodor Curtius successfully isolated hydrazine (N₂H₄) itself, producing hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid.[2][4][5]

These early compounds remained largely of academic interest until the development of a commercially viable production method. In 1907, Friedrich Raschig developed the "Raschig process," which involves the oxidation of ammonia (B1221849) with sodium hypochlorite.[1] This breakthrough paved the way for the large-scale production of hydrazine and its derivatives, setting the stage for their future applications.

Synthesis of Key Alkylhydrazines

The demand for high-energy, storable liquid propellants during World War II and the subsequent Cold War accelerated research into the synthesis of alkylated hydrazine derivatives, primarily Monomthis compound (MMH) and Unsymmetrical Dimthis compound (UDMH).

Monomthis compound (MMH)

MMH (CH₃NHNH₂) became a crucial propellant, notably used in the orbital maneuvering and reaction control systems of NASA's Space Shuttle.[6][7] Its synthesis is primarily achieved through modifications of the Raschig process.

One modern strategy involves the reaction of a monochloramine (NH₂Cl) solution with anhydrous monomethylamine (MMA).[8] This process is often intensified using microreactor technology to control the exothermic reaction and improve safety. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[8]

Unsymmetrical Dimthis compound (UDMH)

UDMH ((CH₃)₂NNH₂), also known as Dimazine, was first prepared by Emil Fischer in 1875 by reducing N-Nitrosodimethylamine with zinc in boiling acetic acid.[3] This remains a viable laboratory method.

Industrially, two main routes are employed:

-

The Olin Raschig Process: This involves the reaction of monochloramine with dimethylamine (B145610) to produce 1,1-dimethylhydrazinium chloride.[9][10]

-

Acetylhydrazine Dimethylation: In this process, acetylhydrazine is N-dimethylated using formaldehyde (B43269) and hydrogen over a catalyst. The resulting N,N-dimethyl-N'-acetylhydrazine is then hydrolyzed to yield UDMH.[9]

The table below summarizes the key synthesis methods for these two important alkylhydrazines.

| Table 2: Summary of Key Synthesis Methods for MMH and UDMH | |||

| Product | Method | Primary Reactants | Notes |

| MMH | Raschig Process | Monochloramine (NH₂Cl), Monomethylamine (CH₃NH₂) | An adaptation of the original process for hydrazine synthesis.[8] |

| Methylation | Hydrazine (N₂H₄), Methylating Agent (e.g., CH₃Cl) | Direct alkylation of the parent hydrazine. | |

| UDMH | Reduction of Nitrosamine | N-Nitrosodimethylamine, Reducing Agent (e.g., Zn/Acetic Acid) | The original method of discovery by Emil Fischer.[3] |

| Olin Raschig Process | Monochloramine (NH₂Cl), Dimethylamine ((CH₃)₂NH) | A common industrial method based on chloramination.[9][10] | |

| Acetylhydrazine Route | Acetylhydrazine, Formaldehyde, Hydrogen | Involves methylation followed by hydrolysis.[9] |

Experimental Protocols

Protocol: Synthesis of UDMH via Reduction of N-Nitrosodimethylamine

This protocol is based on the classic laboratory method first described by Fischer and Renouf.

Objective: To synthesize unsymmetrical dimthis compound (UDMH) by the chemical reduction of N-Nitrosodimethylamine.

Materials:

-

N-Nitrosodimethylamine

-

Zinc dust

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) (solid)

-

Ether

-

Anhydrous potassium carbonate

Procedure:

-

Reduction: A solution of N-Nitrosodimethylamine in acetic acid is prepared in a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer.

-

Zinc dust is added portion-wise to the stirred solution, controlling the exothermic reaction by external cooling if necessary.

-

After the addition is complete, the mixture is heated to boiling for several hours to ensure the reaction goes to completion.

-

Isolation: The reaction mixture is cooled and filtered to remove unreacted zinc and zinc acetate. The filtrate is then made strongly alkaline by the addition of solid sodium hydroxide.

-

The UDMH product separates as an oily layer. The mixture is distilled, and the aqueous UDMH is collected.

-

Purification: The distillate is saturated with potassium carbonate to salt out the UDMH. The upper UDMH layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are dried over anhydrous potassium carbonate.

-

The final product is purified by fractional distillation.

Historical Applications: Fueling the Space Age

The primary driver for large-scale alkylhydrazine production was their application as high-energy, storable liquid rocket propellants.[4][5][11] Their most significant advantage is their hypergolic nature—they ignite spontaneously upon contact with an oxidizer, typically nitrogen tetroxide (N₂O₄).[9] This property eliminates the need for a complex and potentially fallible ignition system, offering high reliability for rocket engines, especially those used for in-space maneuvering and attitude control.

-

UDMH was a key component in the fuel for the American Titan II ICBM and was used extensively in Russian, Chinese, and Indian rocket designs.[9]

-

Aerozine 50 , a 50/50 blend of UDMH and hydrazine, was famously used in the Titan family of rockets and in the engines of the Apollo Lunar Module.

-

MMH was used in the smaller engines of the Apollo Command/Service Module and the Space Shuttle's Orbital Maneuvering System (OMS) and Reaction Control System (RCS) thrusters.[6]

The stability of alkylhydrazines allows them to be stored at ambient temperatures for long periods, making them ideal for military missiles and deep-space probes.[9]

Alkylhydrazines in Pharmacology and Drug Discovery

Beyond the launchpad, hydrazine derivatives have a long and complex history in medicine. Several important drugs are based on a hydrazine or alkylhydrazine structure.[3]

Phenelzine (B1198762) (Nardil) is an alkylhydrazine (2-phenylthis compound) that functions as a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[12][13] By inhibiting MAO-A and MAO-B, phenelzine prevents the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, leading to their increased availability in the brain.[13][14] This mechanism underlies its efficacy as a potent antidepressant and anxiolytic, particularly for treatment-resistant depression.[12]

The metabolism of phenelzine is a key area of study for understanding both its therapeutic action and its toxicity. It is metabolized by cytochrome P450 enzymes, a process that can lead to the formation of radical species.[15][16][17] These radicals are believed to be responsible for the mechanism-based inactivation of the enzyme through heme destruction.[15][18]

Other notable hydrazine drugs include isoniazid (B1672263) (an anti-tuberculosis agent) and hydralazine (a vasodilator).[3] The study of these compounds continues to yield insights into enzyme function and drug design.

Physical and Toxicological Data

Alkylhydrazines are highly toxic, volatile, and flammable liquids. Their handling requires stringent safety protocols. They are classified as probable human carcinogens.[19][20] The primary routes of exposure are inhalation and skin contact. Acute exposure can cause severe irritation, pulmonary edema, and neurotoxic effects, including seizures.[21]

The tables below summarize key physical and toxicity data for MMH and UDMH.

| Table 1: Physical Properties of Key Alkylhydrazines | ||||

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Monomthis compound (MMH) | CH₆N₂ | 46.07 | 87.5[7][8] | -52.4[7][8] |

| Unsymmetrical Dimthis compound (UDMH) | C₂H₈N₂ | 60.10 | 64.0[9][10] | -57.0[9][10] |

| Table 3: Acute Toxicity Data for MMH and UDMH | |||

| Compound | Species | Route | Value |

| MMH | Rat | Oral LD₅₀ | 32-33 mg/kg[6][21] |

| Cat | IP LD₅₀ | 15 mg/kg[22] | |

| Rat | Inhalation LC₅₀ (4h) | 74-78 ppm[6][21][23] | |

| Mouse | Inhalation LC₅₀ (4h) | 56-65 ppm[6][23] | |

| Rabbit | Dermal LD₅₀ | 95 mg/kg[21] | |

| UDMH | Rat | Oral LD₅₀ | 122 mg/kg[24] |

| Mouse | Oral LD₅₀ | 155 mg/kg[24] | |

| Rat | Inhalation LC₅₀ (4h) | 252 ppm[10][24] | |

| Mouse | Inhalation LC₅₀ (4h) | 172 ppm[10][24] | |

| Rabbit | Dermal LD₅₀ | 1060 mg/kg[24] |

Conclusion

From foundational discoveries in 19th-century organic chemistry to their role as the powerhouse behind space exploration and their intricate applications in modern medicine, alkylhydrazines have a rich and multifaceted history. The development of their synthesis on an industrial scale was a direct response to the technological demands of the 20th century, particularly in rocketry. Simultaneously, their unique chemical reactivity made them valuable tools in pharmacology, leading to the development of life-saving drugs. The ongoing study of their metabolism and toxicology continues to inform the fields of drug development and occupational safety. This historical journey underscores the profound impact that a single class of chemical compounds can have across disparate scientific and technological domains.

References

- 1. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. Hydrazines - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monomthis compound - Wikipedia [en.wikipedia.org]

- 7. Monomthis compound [chemeurope.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Unsymmetrical dimthis compound - Wikipedia [en.wikipedia.org]

- 10. Unsymmetrical dimthis compound [dl1.en-us.nina.az]

- 11. canyoncomponents.com [canyoncomponents.com]

- 12. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Phenelzine - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 15. An evaluation of potential mechanism-based inactivation of human drug metabolizing cytochromes P450 by monoamine oxidase inhibitors, including isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism-based inactivation of human cytochrome P4502C8 by drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. grokipedia.com [grokipedia.com]

- 20. 1,1-Dimthis compound | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Monomthis compound - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Safe Handling and Storage of Ethylhydrazine: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information and standardized protocols for the safe handling and storage of ethylhydrazine and its common salt forms, this compound hydrochloride and this compound oxalate (B1200264). Given the hazardous nature of this compound, including its potential carcinogenicity and toxicity, strict adherence to the safety protocols outlined in this document is imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

This compound is a colorless liquid with an ammonia-like odor. It is crucial to understand its physical and chemical properties to manage its handling and storage effectively. The properties of this compound and its common salts are summarized below.

| Property | This compound | This compound Hydrochloride | This compound Oxalate |

| CAS Number | 624-80-6[1] | 18413-14-4[2] | 6629-60-3[3] |

| Molecular Formula | C₂H₈N₂[1] | C₂H₉ClN₂[2] | C₄H₁₀N₂O₄[4] |

| Molecular Weight | 60.10 g/mol [1] | 96.56 g/mol [2] | 150.13 g/mol [4] |

| Appearance | Colorless, fuming, oily liquid | Solid | Crystalline solid |

| Boiling Point | 100 °C (at 744 Torr) | Not Available | 365.1 °C (at 760 mmHg)[5] |

| Melting Point | 110-120 °C | Not Available | 170-173 °C (decomposes)[4] |

| Flash Point | 15.7 ± 22.3 °C | Not Applicable | Not Applicable |

| Density | 0.811 ± 0.06 g/cm³ (at 20 °C) | Not Available | 0.8 ± 0.1 g/cm³[6] |

| Solubility | Miscible with water, methyl, ethyl, propyl, and butyl alcohols; slightly miscible with hydrocarbons and halogenated hydrocarbons; insoluble in chloroform (B151607) and ether. | Not Available | Not Available |

Hazard Identification and Occupational Exposure Limits

This compound and its derivatives are hazardous materials that pose significant health risks. It is classified as a suspected carcinogen and is harmful if swallowed, inhaled, or in contact with skin.[3]

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H315: Causes skin irritation.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H319: Causes serious eye irritation.[7]

-

H350: May cause cancer.[7]

-

H411: Toxic to aquatic life with long lasting effects.[7]

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound. However, the related compound 1,2-dithis compound (B154525) is classified as "possibly carcinogenic to humans" (Group 2B).[8] Given the structural similarity and the classification of the parent compound, hydrazine (B178648), as a probable human carcinogen (Group B2) by the EPA, it is prudent to handle this compound as a suspected human carcinogen.[9]

Occupational Exposure Limits (OELs): Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory agencies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH). One safety data sheet for this compound hydrochloride states that it "contains no substances with occupational exposure limit values."[6]

In the absence of specific OELs for this compound, it is strongly recommended to adhere to the established limits for hydrazine as a conservative safety measure.

| Regulatory Body | Exposure Limit for Hydrazine |

| OSHA (PEL) | 1 ppm (1.3 mg/m³) - 8-hour Time-Weighted Average (TWA) [skin][10][11] |

| NIOSH (REL) | 0.03 ppm (0.04 mg/m³) - 2-hour Ceiling [skin][10][12] |

| ACGIH (TLV) | 0.01 ppm (0.013 mg/m³) - 8-hour TWA [skin], A3 - Confirmed Animal Carcinogen with Unknown Relevance to Humans[13] |

| IDLH | 50 ppm[10] |

Experimental Protocols: Safe Handling Procedures

A detailed Standard Operating Procedure (SOP) is essential for safely handling this compound in a laboratory setting. The following protocol is a general guideline and should be adapted to specific experimental needs in consultation with the institution's Environmental Health and Safety (EHS) department.

3.1. Pre-Handling Procedures

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and necessary control measures.

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[5] The area should be clearly marked with warning signs indicating the presence of a carcinogen and toxic chemical.

-

Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, emergency protocols, and waste disposal.

-

Gather Materials: Ensure all necessary equipment and supplies are available in the designated area before starting work. This includes appropriate PPE, spill cleanup materials, and labeled waste containers.

3.2. Personal Protective Equipment (PPE) The minimum required PPE for handling this compound includes:

-

Eye Protection: Chemical splash goggles and a face shield.[5]

-

Hand Protection: Double gloving with compatible materials (e.g., nitrile or neoprene gloves).[5] Consult glove manufacturer's compatibility charts.

-

Body Protection: A flame-resistant lab coat.[5]

-

Respiratory Protection: For operations with a potential for aerosol generation or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is required.[14] All respirator use must be in accordance with a written respiratory protection program.

3.3. Handling Protocol

-

Transporting: Transport this compound in a sealed, properly labeled, and chemically resistant secondary container.

-

Weighing and Dispensing:

-

Perform all weighing and dispensing of this compound, especially in powder form, within a chemical fume hood to prevent inhalation of dust.

-

Use the smallest amount of the chemical necessary for the experiment.

-

-

During the Experiment:

-

Keep all containers of this compound tightly closed when not in use.

-

Use equipment and glassware dedicated to this compound work whenever possible. If not feasible, thoroughly decontaminate equipment after use.

-

Avoid the use of sharp objects that could puncture gloves.

-

-

Post-Handling Procedures:

-

Decontaminate all work surfaces with an appropriate solution (see Section 5).

-

Carefully remove and dispose of PPE as hazardous waste.

-

Wash hands and arms thoroughly with soap and water after completing work and before leaving the laboratory.

-

Storage Requirements

Proper storage of this compound is critical to prevent accidents and maintain its stability.

| Storage Condition | Requirement |

| Location | Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[15] |

| Containers | Keep in the original, tightly sealed container.[15] Containers should be stored in a chemically resistant secondary containment tray. |

| Segregation | Store away from incompatible materials such as oxidizing agents, acids, metals, and combustible materials.[15] |

| Labeling | All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings (e.g., "Carcinogen," "Toxic"). |

| Access | Storage areas should be restricted to authorized personnel only. |

Spill and Decontamination Procedures

Prompt and appropriate response to spills is essential to mitigate exposure and environmental contamination.

5.1. Minor Spills (within a chemical fume hood)

-

Alert Personnel: Notify others in the immediate area.

-

Containment: Use a spill kit with absorbent materials (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials.

-

Neutralization/Decontamination: While specific decontamination procedures for this compound are not well-documented, procedures for hydrazine can be adapted. Calcium hypochlorite (B82951) or sodium hypochlorite (household bleach) can be used to oxidize dilute hydrazine solutions.[16] For surfaces, a thorough wash with soap and water after initial absorption is recommended.[15] Always consult with your institution's EHS for specific decontamination protocols.

-

Cleanup: Carefully collect the absorbent material and contaminated debris into a labeled hazardous waste container.

-

Final Decontamination: Decontaminate the spill area and any affected equipment.

-

PPE Disposal: Dispose of all contaminated PPE as hazardous waste.

5.2. Major Spills (outside of a chemical fume hood)

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Contact your institution's emergency response team and EHS. Provide them with details of the spill.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5]

-

Collect waste in clearly labeled, sealed, and compatible containers.

-

Follow your institution's specific procedures for hazardous waste pickup and disposal.

-

Do not pour this compound waste down the drain.

First Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |

Note to Physicians: Treat symptomatically. There is no specific antidote for this compound poisoning.

Mandatory Visualizations

dot

Caption: Workflow for the safe handling of this compound in a laboratory setting.

// Node Definitions SpillEvent [label="Spill or Exposure Event Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AssessSeverity [label="Assess Severity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MinorSpill [label="Minor Spill\n(Inside Fume Hood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MajorSpill [label="Major Spill or Personnel Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlertPersonnel [label="Alert Personnel in Area", fillcolor="#FBBC05", fontcolor="#202124"]; ContainSpill [label="Contain Spill with\nAbsorbent Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DecontaminateArea [label="Decontaminate Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CleanupWaste [label="Clean Up and Dispose\nof Hazardous Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CallEmergency [label="Call Emergency Services\n& EHS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FirstAid [label="Administer First Aid", fillcolor="#34A853", fontcolor="#FFFFFF"]; SeekMedical [label="Seek Immediate\nMedical Attention", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End of Response", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SpillEvent -> AssessSeverity; AssessSeverity -> MinorSpill [label="Minor"]; AssessSeverity -> MajorSpill [label="Major / Exposure"]; MinorSpill -> AlertPersonnel; AlertPersonnel -> ContainSpill; ContainSpill -> DecontaminateArea; DecontaminateArea -> CleanupWaste; CleanupWaste -> End; MajorSpill -> Evacuate; Evacuate -> CallEmergency; MajorSpill -> FirstAid [style=dashed]; FirstAid -> SeekMedical; CallEmergency -> End; SeekMedical -> End; }

References

- 1. epa.gov [epa.gov]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. This compound oxalate MSDS CasNo.6629-60-3 [lookchem.com]

- 4. This compound oxalate | CAS#:6629-60-3 | Chemsrc [chemsrc.com]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. This compound dihydrochloride | C2H10Cl2N2 | CID 12198108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-Dithis compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. nj.gov [nj.gov]

- 11. osha.gov [osha.gov]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]

- 13. HYDRAZINE - ACGIH [acgih.org]

- 14. nj.gov [nj.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. apps.dtic.mil [apps.dtic.mil]

Ethylhydrazine molecular weight and formula

An In-depth Technical Guide on Ethylhydrazine: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core molecular information for this compound.

Molecular and Physical Properties

This compound is a chemical compound with the molecular formula C2H8N2.[1][2] Its molecular weight is approximately 60.10 g/mol .[1][3]

The following table summarizes the key molecular data for this compound:

| Property | Value | Source |

| Molecular Formula | C2H8N2 | PubChem[1], NIST[2] |

| Molecular Weight | 60.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry Number | 624-80-6 | NIST[2] |

Logical Relationship of Molecular Formula and Weight

The molecular weight of a compound is derived from the sum of the atomic weights of its constituent atoms, as defined by its molecular formula.

Caption: Calculation of molecular weight from the molecular formula.

References

Spectroscopic Data of Ethylhydrazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylhydrazine (C₂H₈N₂), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the ethyl and hydrazine (B178648) moieties.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show signals for the methyl (CH₃), methylene (B1212753) (CH₂), and amine (NH and NH₂) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent nitrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.1 | Triplet (t) | ~7.3 |

| CH₂ | ~2.7 | Quartet (q) | ~7.3 |

| NH₂ & NH | Broad singlet(s) | - | - |

Note: The chemical shifts of N-H protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. These protons may appear as one or more broad signals.

¹³C NMR Data

The carbon-13 NMR spectrum of this compound is simpler, with two distinct signals corresponding to the two carbon atoms of the ethyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~15 |

| CH₂ | ~50 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Hydrazine (-NH₂) |

| 3300-3100 | N-H stretch | Hydrazine (-NH) |

| 2975-2850 | C-H stretch | Ethyl (-CH₂, -CH₃) |

| ~1600 | N-H bend (scissoring) | Hydrazine (-NH₂) |

| ~1460 | C-H bend | Ethyl (-CH₂) |

| ~1380 | C-H bend (symmetric) | Ethyl (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 60 | 42.8 | [C₂H₈N₂]⁺ (Molecular Ion) |

| 45 | 100 | [C₂H₅N]⁺ |

| 43 | Moderate | [CH₃N₂]⁺ |

| 31 | 31.0 | [CH₅N]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

| 27 | 12.6 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

Instrumentation and Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more scans, depending on the concentration.

-

Spectral Width: 0-60 ppm.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Sample Introduction and Ionization (GC-MS):

-

Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for volatile amines (e.g., a DB-5ms or equivalent).

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-